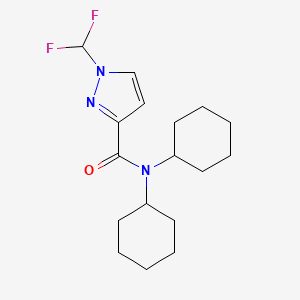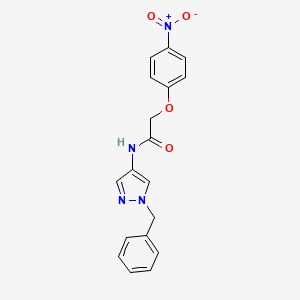![molecular formula C25H32N2O5 B10958674 N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10958674.png)
N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DICYCLOHEXYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and dicyclohexylamine moieties, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DICYCLOHEXYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DICYCLOHEXYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N,N-DICYCLOHEXYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenoxy group can be modified to enhance biological activity, leading to the development of new drugs .
Industry
In industrial applications, N,N-DICYCLOHEXYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of N,N-DICYCLOHEXYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific sites on enzymes or receptors, modulating their activity. For example, the nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions, while the furan ring can engage in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexyl-2-({4-methyl-5-[(4-nitrophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound shares structural similarities with N,N-DICYCLOHEXYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE, including the presence of dicyclohexylamine and nitrophenoxy groups.
N,N-Dicyclohexylmethylamine: Another related compound, often used as a catalyst or base in organic synthesis.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C25H32N2O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H32N2O5/c1-18-12-14-23(22(16-18)27(29)30)31-17-21-13-15-24(32-21)25(28)26(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h12-16,19-20H,2-11,17H2,1H3 |
InChI Key |
UKBVLCCQDAFMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N(C3CCCCC3)C4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10958593.png)
![Methyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10958599.png)
![2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10958606.png)
![N-(2-iodophenyl)-2-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-2-oxoacetamide](/img/structure/B10958607.png)
![2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B10958617.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B10958618.png)
![13-(difluoromethyl)-4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958622.png)
![N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10958623.png)
![4-[(4-chloropyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958634.png)
![4-butyl-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10958639.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea](/img/structure/B10958655.png)


![3-Chloro-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10958677.png)
